![molecular formula C16H25N3 B7584290 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane, also known as MPD, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPD is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. The activation of the dopamine D3 receptor by 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane can modulate dopamine release and uptake, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane can inhibit the uptake of dopamine in cells that express the dopamine transporter. 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has also been shown to increase dopamine release in certain brain regions, such as the prefrontal cortex and nucleus accumbens. In vivo studies have demonstrated that 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane can decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. However, one limitation of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for the research on 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. One potential direction is the development of new drugs that target the dopamine D3 receptor using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane as a lead compound. Another direction is the investigation of the role of the dopamine D3 receptor in various neurological and psychiatric disorders using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane as a pharmacological tool. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane and its effects on dopamine neurotransmission.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves the reaction of 2-pyridinemethanol with 1,4-diazaspiro[5.5]undecane in the presence of para-toluenesulfonic acid as a catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. The yield of the synthesis process is around 70%.
Applications De Recherche Scientifique
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been studied for its potential pharmacological properties, including its activity as a dopamine D3 receptor ligand. The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18-11-12-19(13-15-7-3-6-10-17-15)16(14-18)8-4-2-5-9-16/h3,6-7,10H,2,4-5,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQELGPWLZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


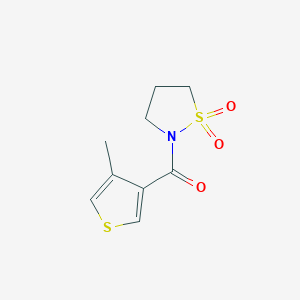
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
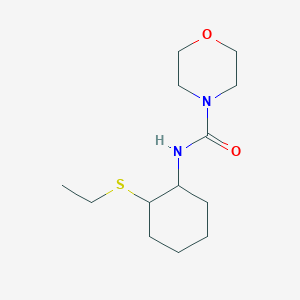

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
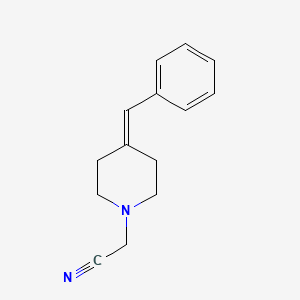
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
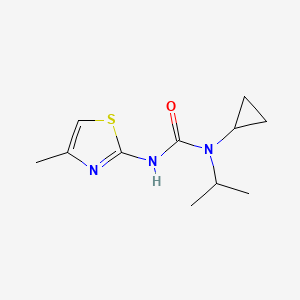
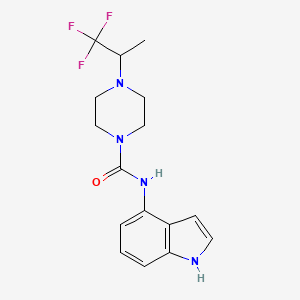
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)